Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound recognized for its structural complexity and potential applications in medicinal chemistry. This compound features an azabicyclo[3.2.1]octane framework, which is significant in the synthesis of various bioactive molecules, particularly tropane alkaloids. The molecular formula of this compound is with a molecular weight of approximately 240.34 g/mol.
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is classified under organic compounds, specifically as an amine and a bicyclic compound. Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacology and organic synthesis.
The synthesis of tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective methods that begin with acyclic precursors containing the necessary stereochemical information for forming the bicyclic structure. Common approaches include:
The synthesis often utilizes various reagents and conditions tailored to facilitate cyclization and functionalization steps while maintaining high yields and purity of the final product .
The molecular structure of tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate features a bicyclic system that includes an azabicyclo[3.2.1]octane ring fused with a carboxylate group and an aminomethyl substituent. The InChI key for this compound is JDQNWZLUUAPELM-UHFFFAOYSA-N, which provides a standardized way to represent its structure in chemical databases .
InChI=1S/C13H24N2O2/c1-12(2,3)18-11(17)16-9-4-5-10(16)7-13(14,6-9)8-15/h9-10H,4-8,15H2,1-3H3
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are crucial for modifying the compound to develop derivatives with enhanced biological activity or altered properties .
The primary mechanism of action for tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific neurotransmitter transporters, particularly the dopamine transporter.
This compound inhibits the reuptake of dopamine from the synaptic cleft, leading to increased concentrations of dopamine in the brain's reward pathways. This action influences various biochemical pathways associated with motivation and pleasure .
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is typically a solid at room temperature with varying solubility in organic solvents depending on its purity and form.
Key chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry .
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several notable applications:
These applications highlight its significance in advancing both scientific research and pharmaceutical development .
The 8-azabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry due to its conformational rigidity and three-dimensional topology. This bridged bicyclic system features a tertiary nitrogen at the bridgehead position (N8), which serves as the attachment point for protective groups like tert-butyl carbamate (Boc). The core synthesis presents significant stereochemical challenges, particularly regarding substituent orientation at the C3 position. Two predominant diastereomeric forms exist: the endo isomer, where the C3 substituent points toward the longer bridge, and the exo isomer, where it projects outward. Research indicates that the endo configuration (CAS 273376-40-2) is thermodynamically favored in most synthetic routes due to reduced steric interactions, with specific stereochemistry denoted as (1R,5S) or (1S,5S) configurations in literature [5] [7] [9].
The synthesis typically begins with tropinone derivatives or related bicyclic ketones, employing ring-closing strategies or functional group manipulations to establish the bicyclic framework. A critical advancement involves chiral resolution techniques or asymmetric synthesis to obtain enantiomerically enriched cores, essential for pharmacological applications requiring specific chirality. For instance, AstaTech's synthesis of tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate achieves 95% purity through stereoselective crystallization, demonstrating the industrial feasibility of accessing single diastereomers [7].
Table 1: Stereochemical Variants of 8-Azabicyclo[3.2.1]octane Carbamates
Configuration | CAS Number | Designation | Purity (%) | Stereochemical Descriptor |
---|---|---|---|---|
endo-aminomethyl | 273376-40-2 | Aminomethyl derivative | >97 | (3-endo) [5] [9] |
endo-amino | 207405-68-3 | Amino derivative | 97 | (1R,3r,5S) [8] |
exo-amino | Not specified | Amino derivative | 95 | (1S,5S) [7] |
The Boc (tert-butoxycarbonyl) group serves as a cornerstone protective strategy for the bridgehead nitrogen in 8-azabicyclo[3.2.1]octane derivatives due to its orthogonal stability and selective cleavage properties. Introduction of the Boc group typically occurs early in the synthesis via reaction of the free bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous NaOH or Et₃N). This forms the stable carbamate linkage evident in the target compound (SMILES: O=C(OC(C)(C)C)N1C2CCC1CC(C2)CN), which exhibits robust stability during subsequent transformations at the C3 position [5].
Deprotection strategically employs acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane being the most prevalent method. The reaction proceeds via acid-catalyzed tert-butyl cation elimination, regenerating the free amine without disrupting the aminomethyl moiety at C3. Critical parameters influencing deprotection efficiency include:
Stability studies reveal that Boc-protected derivatives require storage at 2-8°C under anhydrous conditions to prevent premature deprotection or hydrolysis, as noted in handling recommendations from suppliers like BLD Pharm and Achemem [4] [5] [9].
Table 2: Boc Deprotection Conditions and Performance Metrics
Deprotection Reagent | Time (h) | Temperature (°C) | Yield (%) | Key Advantages |
---|---|---|---|---|
TFA/DCM (50% v/v) | 1-2 | 25 | >95 | Rapid, high-yielding |
HCl/Dioxane (4M) | 4-6 | 25 | 85-90 | Mild, cost-effective |
p-TsOH/MeOH | 12 | 40 | 80 | Selective under heating |
Installing the aminomethyl group (-CH₂NH₂) at the C3 position presents distinct synthetic challenges due to the steric environment of the bicyclic system’s bridge. The most validated approach involves nitrile reduction of tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate using lithium aluminium hydride (LAH) as the key transformation. As detailed in EP2325175A1, this reaction proceeds under ice-cooling conditions:
This method achieves near-quantitative conversion but requires strict moisture control due to LAH’s pyrophoric nature. Alternative pathways include:
The aminomethyl group’s primary amine character enables diverse downstream derivatization, including amidation, reductive alkylation, or ureation, making this intermediate a versatile building block in drug discovery pipelines [1] [4].
Achieving enantiomeric purity in 8-azabicyclo[3.2.1]octane derivatives remains an area of active methodological development. While classical resolution (e.g., diastereomeric salt formation) provides access to enantioenriched materials, modern approaches focus on catalytic asymmetric synthesis. Two primary strategies dominate:
Chiral Pool Utilization: Starting from naturally occurring chiral tropane alkaloids or amino acids, this approach leverages inherent chirality transferred to the bicyclic framework. For example, Combi-Blocks markets tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (97% purity) derived from chiral precursors, though specific rotation data remains proprietary [6] [8].
Asymmetric Catalysis: Transition metal-catalyzed reactions show promise but face challenges due to the sterically congested bicyclic environment. Potential methods under investigation include:
Notably, Sigma-Aldrich offers an exo-3-amino derivative (95% purity) synthesized via undisclosed asymmetric methodology, highlighting commercial availability but limited public technical detail [7]. Significant research gaps persist in developing broadly applicable catalytic systems for direct enantioselective amination at C3.
Table 3: Enantiomerically Enriched 3-Substituted Derivatives
Stereocenter | Substituent | Enantiomeric Excess (%) | Catalytic System | Source |
---|---|---|---|---|
(1R,5S) | -NH₂ | >99 | Chiral resolution | Combi-Blocks [6] |
(1S,5S) | -NH₂ | 95 | Not disclosed | AstaTech [7] |
(3-endo) | -CH₂NH₂ | Not reported | LAH reduction of chiral nitrile | Achemem [5] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0